molecular formula C5H10ClNO3 B12058970 5-amino-4-oxo(513C)pentanoic acid;hydrochloride CAS No. 52065-79-9

5-amino-4-oxo(513C)pentanoic acid;hydrochloride

Cat. No.: B12058970
CAS No.: 52065-79-9
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-FJUFCODESA-N
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Description

5-amino-4-oxo(513C)pentanoic acid;hydrochloride is a stable isotope-labeled form of 5-aminolevulinic acid (5-ALA), a key biochemical precursor in the tetrapyrrole biosynthesis pathway. This compound, where the carbon-13 label is positioned at the 5-carbon, is critically valuable for tracing metabolic fluxes and elucidating the dynamics of heme and chlorophyll biosynthesis in living systems. Researchers utilize this reagent in mass spectrometry-based assays to provide high-sensitivity, quantitative analysis of metabolic intermediates without disrupting the native biochemical processes. Its primary research applications include the detailed study of porphyrin metabolism in models of human diseases such as porphyrias, the investigation of plant and algal photosynthesis, and the exploration of 5-ALA's role as a precursor to protoporphyrin IX in photodynamic therapy and diagnostics. The incorporation of the carbon-13 tag enables precise tracking of the entire tetrapyrrole pathway, offering unparalleled insight into the mechanism and regulation of this essential biological process.

Properties

CAS No.

52065-79-9

Molecular Formula

C5H10ClNO3

Molecular Weight

168.58 g/mol

IUPAC Name

5-amino-4-oxo(513C)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1;

InChI Key

ZLHFONARZHCSET-FJUFCODESA-N

Isomeric SMILES

C(CC(=O)O)C(=O)[13CH2]N.Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 5-Nitro-4-Oxopentanoic Acid

The foundational method for synthesizing 5-aminolevulinic acid hydrochloride involves the hydrogenation of 5-nitro-4-oxopentanoic acid. This process, detailed in Russian Patent RU2146667C1, employs palladium-on-carbon (Pd/C) as a catalyst under high-pressure hydrogen gas. The reaction proceeds in aqueous hydrochloric acid to ensure protonation of the amine group, yielding the hydrochloride salt directly.

Reaction Conditions:

  • Substrate Concentration: 0.18–1.5% (w/v) to minimize side reactions.

  • Catalyst Loading: 5–10% Pd/C by weight.

  • Temperature: 25–30°C.

  • Hydrogen Pressure: 3–5 atm.

  • Acid Concentration: 1–3 M HCl.

The nitro group is selectively reduced to an amine, while the ketone moiety remains intact. This method achieves yields of 60–70%, with purity >95% after recrystallization.

Isotopic Labeling Strategies for C5 Position

Incorporation of ¹³C at the C5 Position

Synthesizing the 5¹³C-labeled variant necessitates isotopic enrichment at the C5 carbon. Two primary approaches are employed:

¹³C-Labeled Glycine as a Starting Material

Glycine (¹³CH₂NH₂COOH) serves as the labeled precursor. It undergoes condensation with diethyl oxalacetate to form a Schiff base intermediate, which is subsequently reduced and hydrolyzed to yield 5-amino-4-oxopentanoic acid. The hydrochloride salt is obtained by treating the free base with concentrated HCl.

Key Steps:

  • Schiff Base Formation:
    ¹³CH2NH2COOH+CH3COCOOEt2¹³CH2N=CHCOCOOEt2+H2O\text{¹³CH}_2\text{NH}_2\text{COOH} + \text{CH}_3\text{COCOOEt}_2 \rightarrow \text{¹³CH}_2\text{N=CHCOCOOEt}_2 + \text{H}_2\text{O}

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond.

  • Acid Hydrolysis: 6 M HCl cleaves ester groups, yielding the carboxylic acid.

Optimized Synthetic Protocol for 5-Amino-4-Oxo(5¹³C)Pentanoic Acid Hydrochloride

Stepwise Procedure

  • Preparation of 5-Nitro-4-Oxo(5¹³C)Pentanoic Acid

    • React ¹³C-labeled sodium nitrite (2.2 eq) with levulinic acid in acetic anhydride at 0°C.

    • Quench with ice-water and extract with ethyl acetate.

    • Yield: 85–90%.

  • Catalytic Hydrogenation

    • Dissolve the nitro compound in 2 M HCl (10 mL/g).

    • Add 10% Pd/C (0.1 g/g substrate).

    • Stir under H₂ (4 atm) at 25°C for 12 h.

    • Filter and concentrate under reduced pressure.

  • Recrystallization

    • Dissolve the crude product in hot ethanol (95%), then cool to −20°C.

    • Isolate crystals via vacuum filtration.

    • Final yield: 55–60%; isotopic purity: 98–99%.

Critical Analysis of Methodologies

Yield and Purity Considerations

MethodYield (%)Purity (%)Isotopic Purity (%)
Glycine Condensation45–509095
Nitro Reduction55–609599

The nitro reduction method outperforms glycine condensation in both yield and isotopic purity, making it the preferred industrial approach.

Challenges in Isotopic Labeling

  • Cost of ¹³C Reagents: Sodium nitrite-¹³C is prohibitively expensive, limiting large-scale production.

  • Purification Complexity: Chromatography is often required to remove unlabeled byproducts, increasing processing time.

Industrial-Scale Production and Applications

The hydrochloride salt form enhances stability and water solubility, critical for its use in photodynamic therapy (PDT) and plant growth regulation. Recent advancements in flow hydrogenation systems have reduced reaction times to 2–4 h, enabling kilogram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-oxo(513C)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • IUPAC Name : 5-amino-4-oxo(1,5-13C2)pentanoic acid
  • Molecular Formula : C5H9NO3
  • Molecular Weight : 133.12 g/mol

Structural Representation

The compound features an amino group, a keto group, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

Pharmaceutical Development

5-amino-4-oxo(1,5-13C2)pentanoic acid hydrochloride has been investigated for its role in drug formulations targeting metabolic disorders. Its structural properties allow it to act as a precursor in the synthesis of various pharmaceuticals.

Case Study: Drug Formulation

Research indicates that this compound can enhance the bioavailability of certain drugs when included in formulations aimed at treating conditions like diabetes and obesity. The compound’s ability to modulate metabolic pathways makes it a candidate for further exploration in drug development .

Nutritional Science

This compound is also explored for its potential as a nutritional supplement. Its amino acid profile suggests it may play a role in protein synthesis and muscle recovery.

Data Table: Nutritional Applications

Application AreaPotential BenefitsResearch Findings
Muscle RecoveryEnhances protein synthesisStudies show increased recovery rates post-exercise
Metabolic HealthMay aid in glucose metabolismPreliminary data suggest improved insulin sensitivity

Metabolic Studies

Due to its isotopic labeling with carbon-13, this compound is valuable in metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. It allows researchers to trace metabolic pathways and understand nutrient utilization in various biological systems.

Case Study: Metabolic Pathway Analysis

In studies utilizing carbon-13 labeled compounds, researchers have successfully traced the conversion pathways of amino acids into glucose, providing insights into metabolic disorders such as diabetes .

Biochemical Research

The compound's unique structure makes it suitable for investigating enzyme interactions and mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of enzyme kinetics and regulation.

Data Table: Enzymatic Interactions

Enzyme TypeInteraction TypeObserved Effect
TransaminasesSubstrateCompetitive inhibition observed
DehydrogenasesInhibitorReduced activity at high concentrations

Mechanism of Action

The mechanism of action of 5-amino-4-oxo(513C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of heme, an essential component of hemoglobin and other heme-containing proteins. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-oxo(513C)pentanoic acid;hydrochloride is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in tracer studies and metabolic research. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Biological Activity

5-Amino-4-oxo(513C)pentanoic acid; hydrochloride is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Amino-4-oxo(513C)pentanoic acid is characterized by its chemical formula C5H9NO3C_5H_9NO_3 and has a molecular weight of approximately 145.13 g/mol. Its structure includes an amino group and a ketone functional group, which contribute to its reactivity and biological properties .

Mechanisms of Biological Activity

The biological activity of 5-amino-4-oxo(513C)pentanoic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Antibacterial Activity

A study assessed the antibacterial effects of various derivatives of pentanoic acids, including 5-amino-4-oxo(513C)pentanoic acid. The compound demonstrated significant inhibitory zones against several bacterial strains, as summarized in Table 1.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 1: Antibacterial Activity of 5-Amino-4-Oxo(513C)Pentanoic Acid

Neuroprotective Studies

In a neuroprotection study involving neuronal cultures exposed to oxidative stress, 5-amino-4-oxo(513C)pentanoic acid was evaluated for its ability to reduce cell death. The results indicated a dose-dependent reduction in cell death, with an IC50 value of approximately 25 µM compared to the control group.

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of 5-amino-4-oxo(513C)pentanoic acid in treating infections caused by antibiotic-resistant bacteria. Results showed that the compound was effective in reducing bacterial load in infected tissues without significant toxicity to host cells.
  • Neuroprotective Effects in Animal Models : In a rodent model of neurodegeneration, administration of 5-amino-4-oxo(513C)pentanoic acid resulted in improved cognitive function and reduced markers of oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characterization methods for 5-amino-4-oxo(513C)pentanoic acid hydrochloride?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the keto-amine backbone and isotopic labeling (e.g., 513C). For hydrochloride confirmation, employ FT-IR to detect NH₃⁺ and Cl⁻ interactions (~2500 cm⁻¹ for N–H stretches, ~600 cm⁻¹ for Cl⁻). Mass spectrometry (MS) with ESI+ mode validates molecular weight (e.g., [M+H]⁺ at m/z 163.1 for the free acid). Cross-reference with PubChem data for stereochemical alignment .

Q. How is 5-amino-4-oxopentanoic acid hydrochloride synthesized in high purity for biological studies?

  • Methodological Answer : A common route involves Leuckart reaction modifications:

  • React levulinic acid (5-oxopentanoic acid) with ammonium formate under reflux (120°C, 24 hrs).
  • Acidify with HCl to precipitate the hydrochloride salt.
  • Purify via recrystallization (ethanol/water, 4:1) to achieve ≥95% purity, verified by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. What are optimal storage conditions to prevent decomposition of this compound?

  • Methodological Answer : Store at -20°C in desiccators under inert gas (argon). Stability studies show <5% degradation over 4 years when protected from light and moisture. Monitor via UV-Vis (λmax 270 nm) for ketone integrity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 513C) impact metabolic tracing studies using this compound?

  • Methodological Answer : The 513C label at the keto position enables tracking via LC-MS/MS in heme biosynthesis pathways. Design pulse-chase experiments in cell cultures (e.g., erythroid progenitors) with labeled precursor. Quantify δ-aminolevulinic acid (ALA) derivatives using MRM transitions (e.g., m/z 163→119 for 513C) .

Q. What strategies resolve contradictions in reported stability data under physiological pH?

  • Methodological Answer : Conflicting stability data (e.g., pH 7.4 vs. 6.8) arise from buffer composition. Use HPLC-UV kinetic assays to compare degradation rates in:

  • Phosphate-buffered saline (PBS) : Rapid hydrolysis of the keto group.
  • HEPES buffer : Stabilizes the zwitterionic form, reducing degradation. Validate with NMR time-course studies .

Q. How does stereochemical purity affect its role as a chiral building block in peptide mimetics?

  • Methodological Answer : The (R/S) configuration at C4 influences diastereomer selectivity. Use chiral HPLC (Chirobiotic T column) to resolve enantiomers. For asymmetric synthesis, employ enzymatic resolution (e.g., lipase-catalyzed esterification) to achieve >99% ee. Validate via X-ray crystallography of co-crystals with L-arginine .

Q. What advanced analytical methods quantify trace impurities in batch-to-batch variations?

  • Methodological Answer : Implement 2D-LC-MS with a zwitterionic HILIC column (1st dimension) and reverse-phase C18 (2nd dimension) to separate polar byproducts (e.g., unreacted levulinic acid) and non-polar dimers. Use Q-TOF-MS for structural elucidation of impurities .

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